2-Chloro-5-cyclohexyl-5-ethenyl-2,5-dihydro-1,2-oxarsole
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Overview
Description
2-Chloro-5-cyclohexyl-5-ethenyl-2,5-dihydro-1,2-oxarsole is a complex organic compound featuring a cyclohexyl group, an ethenyl group, and a chloro substituent attached to an oxarsole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclohexyl-5-ethenyl-2,5-dihydro-1,2-oxarsole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxarsole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in the presence of a suitable base.
Addition of the Ethenyl Group: This can be done through a vinylation reaction using reagents like vinyl halides or vinyl boronates.
Chlorination: The final step involves the selective chlorination of the oxarsole ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclohexyl-5-ethenyl-2,5-dihydro-1,2-oxarsole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxarsole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxarsole derivatives.
Substitution: Formation of substituted oxarsole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclohexyl-5-ethenyl-2,5-dihydro-1,2-oxarsole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-cyclohexyl-2,5-dihydro-1,2-oxarsole: Lacks the ethenyl group.
5-Cyclohexyl-5-ethenyl-2,5-dihydro-1,2-oxarsole: Lacks the chloro group.
2-Chloro-5-ethenyl-2,5-dihydro-1,2-oxarsole: Lacks the cyclohexyl group.
Uniqueness
2-Chloro-5-cyclohexyl-5-ethenyl-2,5-dihydro-1,2-oxarsole is unique due to the presence of all three substituents (chloro, cyclohexyl, and ethenyl) on the oxarsole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61782-74-9 |
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Molecular Formula |
C11H16AsClO |
Molecular Weight |
274.62 g/mol |
IUPAC Name |
2-chloro-5-cyclohexyl-5-ethenyloxarsole |
InChI |
InChI=1S/C11H16AsClO/c1-2-11(8-9-12(13)14-11)10-6-4-3-5-7-10/h2,8-10H,1,3-7H2 |
InChI Key |
HXYJFPBBSLWDEE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C=C[As](O1)Cl)C2CCCCC2 |
Origin of Product |
United States |
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